molecular formula C8H4BrClN2O B11796563 7-Bromo-6-chlorocinnolin-4-ol

7-Bromo-6-chlorocinnolin-4-ol

Cat. No.: B11796563
M. Wt: 259.49 g/mol
InChI Key: ZTEABWDIXUPWDZ-UHFFFAOYSA-N
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Description

7-Bromo-6-chlorocinnolin-4-ol is a halogenated derivative of cinnoline, a heterocyclic aromatic organic compound The compound is characterized by the presence of bromine and chlorine atoms at the 7th and 6th positions, respectively, and a hydroxyl group at the 4th position on the cinnoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-6-chlorocinnolin-4-ol typically involves the halogenation of cinnoline derivatives. One common method includes the bromination and chlorination of cinnoline-4-ol. The reaction conditions often involve the use of bromine and chlorine sources in the presence of a suitable solvent and catalyst to achieve regioselective halogenation.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-6-chlorocinnolin-4-ol can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cinnoline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

7-Bromo-6-chlorocinnolin-4-ol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Material Science: It is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 7-Bromo-6-chlorocinnolin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-6-chloroquinazolin-4(3H)-one: Another halogenated heterocyclic compound with similar structural features.

    7-Bromo-4-chloro-1H-indazol-3-amine: A related compound used in the synthesis of pharmaceutical intermediates.

Uniqueness

7-Bromo-6-chlorocinnolin-4-ol is unique due to its specific substitution pattern on the cinnoline ring, which imparts distinct chemical and biological properties. Its combination of bromine, chlorine, and hydroxyl groups makes it a versatile intermediate for various synthetic applications and a valuable compound for research in medicinal chemistry and material science.

Properties

Molecular Formula

C8H4BrClN2O

Molecular Weight

259.49 g/mol

IUPAC Name

7-bromo-6-chloro-1H-cinnolin-4-one

InChI

InChI=1S/C8H4BrClN2O/c9-5-2-7-4(1-6(5)10)8(13)3-11-12-7/h1-3H,(H,12,13)

InChI Key

ZTEABWDIXUPWDZ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Cl)Br)NN=CC2=O

Origin of Product

United States

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